molecular formula C10H14N4O B6615170 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one CAS No. 1197332-64-1

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one

Cat. No. B6615170
CAS RN: 1197332-64-1
M. Wt: 206.24 g/mol
InChI Key: UORNSFLABILTOD-UHFFFAOYSA-N
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Description

The compound “4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one” is a light yellow to brown powder or crystal . It is used for chemical mechanical planarization for tungsten-containing substrates .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another synthesis method involves the conversion of 1-METHYL-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE to 1-METHYL-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE .


Chemical Reactions Analysis

The compound has been used in the synthesis of anti-tubercular agents . It has also been used in the synthesis of 1-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol .


Physical And Chemical Properties Analysis

The compound is a light yellow to brown powder or crystal . Its molecular weight is 192.22 . The compound is stored at room temperature .

Scientific Research Applications

Anti-Tubercular Activity

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one: has been investigated for its potential as an anti-tubercular agent. In a study by Singireddi et al., novel derivatives of this compound were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight its promise in combating tuberculosis.

Myeloperoxidase (MPO) Inhibition

Aminopyridine derivatives, including 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one , have shown potent inhibition of MPO, an enzyme implicated in oxidative stress and inflammation . Specifically, this compound selectively inhibits MPO over thyroid peroxidase. Its ability to block MPO-dependent vasomotor dysfunction suggests potential therapeutic applications in chronic inflammatory diseases.

Biological Activity and Cytotoxicity

In addition to its anti-tubercular and MPO-inhibitory properties, 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has been evaluated for cytotoxicity. Notably, it exhibited low toxicity to human embryonic kidney cells (HEK-293), making it a promising candidate for further development .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.

Biochemical Pathways

Related compounds have shown activity against mycobacterium tuberculosis h37ra , indicating that the compound may affect pathways within this organism.

Result of Action

Related compounds have demonstrated anti-tubercular activity , suggesting that this compound may have similar effects.

properties

IUPAC Name

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(15)7-14/h1-2,5H,3-4,6-7H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNSFLABILTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Aminopyridin-3-yl)methyl]piperazin-2-one

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